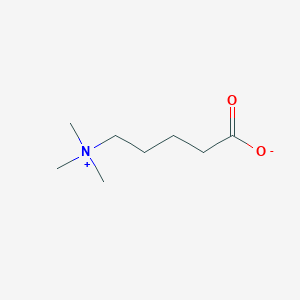

delta-Valerobetaine

説明

Delta-Valerobetaine (VB) is a microbiome-derived metabolite . It is a diet-dependent obesogen that is increased with phenotypic obesity and is correlated with visceral adipose tissue mass in humans . VB is absent in germ-free mice and their mitochondria but present in ex-germ-free conventionalized mice and their mitochondria .

Chemical Reactions Analysis

VB inhibits mitochondrial fatty acid oxidation through decreasing cellular carnitine and mitochondrial long-chain acyl-coenzyme As . VB administration to germ-free and conventional mice increases visceral fat mass and exacerbates hepatic steatosis with a western diet but not control diet .科学的研究の応用

Antioxidant and Anti-Inflammatory Activities

Delta-Valerobetaine (δVB), a metabolite found in ruminant milk, has shown significant antioxidant and anti-inflammatory potential. A study demonstrated that δVB could reduce oxidative stress and inflammation in endothelial cells exposed to high glucose levels. This suggests its potential as a dietary compound with health-promoting properties (D'Onofrio et al., 2019).

Anticancer Properties

Research has indicated the antineoplastic properties of milk δVB on human colorectal cancer cells. It was found to inhibit cancer cell viability, particularly in LoVo cells (a colorectal cancer cell line), and induced apoptosis through the activation of various pathways. This highlights the potential of δVB as a therapeutic agent in cancer treatment (D'Onofrio et al., 2020).

Synergistic Effect with γ-Butyrobetaine in Cancer Prevention

A study exploring the synergism between δVB and γ-butyrobetaine found that their combination markedly inhibited cell proliferation and induced apoptosis in cancer cells, particularly in Cal 27, a human oral squamous cell carcinoma cell line. This suggests their potential in novel prevention strategies for certain types of cancer (D'Onofrio et al., 2020).

作用機序

Target of Action

Delta-Valerobetaine (VB) primarily targets the mitochondrial fatty acid oxidation pathway . It interacts with cellular carnitine and mitochondrial long-chain acyl-coenzyme As , which play crucial roles in the oxidation of fatty acids .

Mode of Action

VB is produced by diverse bacterial species in the gut microbiome . It inhibits mitochondrial fatty acid oxidation by decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This interaction results in changes in energy metabolism, particularly in the context of diet-induced obesity .

Biochemical Pathways

The primary biochemical pathway affected by VB is the mitochondrial fatty acid oxidation pathway . By decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As, VB inhibits this pathway, leading to downstream effects on energy metabolism and fat storage .

Pharmacokinetics

It is known that vb is a microbiome-derived metabolite, suggesting that its bioavailability and metabolism are likely influenced by the gut microbiome .

Result of Action

The action of VB results in an increase in visceral fat mass and exacerbation of hepatic steatosis, particularly when associated with a Western diet . This suggests that VB plays a role in diet-dependent obesity .

Action Environment

The action of VB is influenced by environmental factors, particularly diet . Its production by gut bacteria and its role in diet-dependent obesity suggest that dietary factors can significantly influence the action, efficacy, and stability of VB .

将来の方向性

VB provides a molecular target to understand and potentially manage microbiome-host symbiosis or dysbiosis in diet-dependent obesity . The discovery of VB gives a potential angle on how to manipulate our gut bacteria or our diets for health benefits . Delta-valerobetaine is a precursor of TMAO (trimethylamine N-oxide), which researchers at the Cleveland Clinic have shown to be associated with cardiovascular disease . How this compound affects cardiovascular disease risk should be investigated further .

特性

IUPAC Name |

5-(trimethylazaniumyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLVFVFTRQPQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6778-33-2 | |

| Record name | delta-Valerobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.-VALEROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

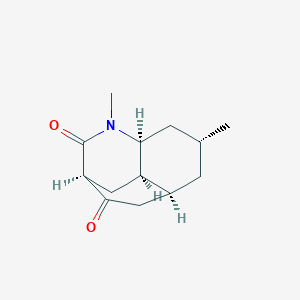

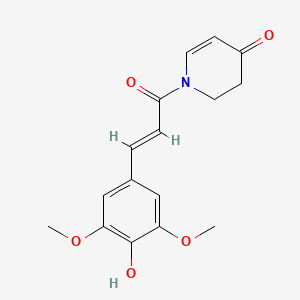

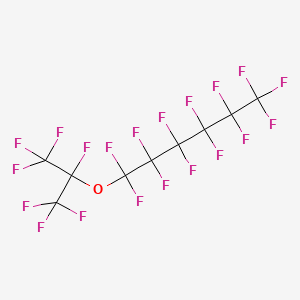

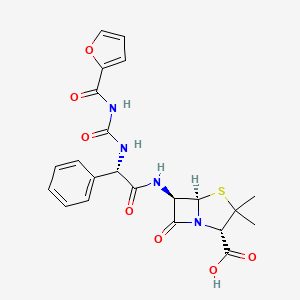

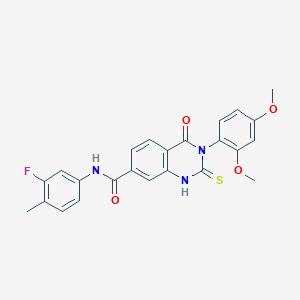

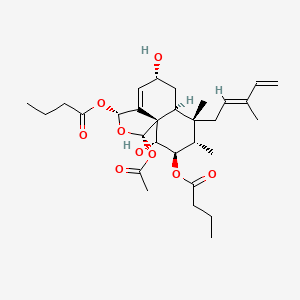

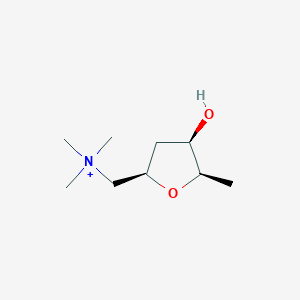

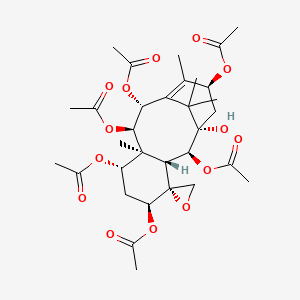

Feasible Synthetic Routes

Q & A

Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?

A1: this compound (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.

Q2: How does this compound impact host metabolism?

A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.

Q3: What is the mechanism by which this compound influences energy metabolism?

A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.

Q4: Does this compound influence feeding behavior?

A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(3-phenoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B1254308.png)

![5-Diphenylacetyl-1-(4-methoxy-3-methyl-benzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1254316.png)

![2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1254319.png)